molecular formula C10H10N4O2 B11792963 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11792963
M. Wt: 218.21 g/mol
InChI Key: XPVFXLKASLHZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (: 1437432-72-8) is a high-purity chemical compound offered at 97% purity, intended for research and development purposes exclusively . This molecule features a 1,2,3-triazole heterocycle core substituted with a carboxylic acid functional group and a 1-(pyridin-3-yl)ethyl moiety. The 1,2,3-triazole-4-carboxylic acid scaffold is a versatile building block in medicinal chemistry and drug discovery, serving as a key pharmacophore in the design of novel therapeutic agents . Compounds based on the 1H-1,2,3-triazole-4-carboxamide structure have demonstrated significant research value in the development of potent and selective pharmaceutical candidates. Recent scientific investigations have identified such derivatives as highly effective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism and elimination . Specifically, optimized triazole-4-carboxamides have been reported to function as potent inverse agonists and pure antagonists of PXR, exhibiting low nanomolar IC50 values in both binding and cellular assays . This activity is crucial for mitigating adverse drug-drug interactions and presents a promising strategy for improving the safety and efficacy profiles of co-administered therapeutics. The molecular structure of this compound, which combines a triazole ring with a pyridine group, is characteristic of derivatives studied for their complex intermolecular interactions and potential for forming diverse crystalline structures, making them interesting for structural chemistry research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16)

InChI Key

XPVFXLKASLHZME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Pyridine Azide Intermediate

The azide precursor is synthesized via diazotization of 3-aminopyridine. In a representative procedure:

  • Reagents : 3-aminopyridine, hydrochloric acid (HCl), sodium nitrite (NaNO₂), sodium azide (NaN₃).

  • Conditions : The reaction is conducted at 0–5°C to stabilize the diazonium intermediate. Aqueous HCl (1:1 v/v) is used to protonate the amine, followed by dropwise addition of NaNO₂ to generate the diazonium salt. Subsequent treatment with NaN₃ yields the pyridine azide, which is extracted with diethyl ether and dried over Na₂SO₄.

Key Considerations :

  • Temperature control is critical to prevent decomposition of the diazonium salt.

  • Yields for this step typically exceed 70% under optimized conditions.

Cyclization with β-Ketoesters

The azide intermediate undergoes cyclization with ethyl acetoacetate to form the triazole-carboxylic acid. A widely adopted protocol involves:

  • Reagents : Pyridine azide, ethyl acetoacetate, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO) or aqueous ethanol.

  • Conditions : The reaction is stirred at 80°C for 3–16 hours in a polar aprotic solvent (e.g., DMSO) or aqueous ethanol. K₂CO₃ facilitates deprotonation and cyclization.

Procedure :

  • Pyridine azide (25 mmol), ethyl acetoacetate (28 mmol), and K₂CO₃ (3 equiv) are combined in DMSO.

  • The mixture is heated at 80°C until homogeneity is achieved (~3–16 hours).

  • Post-reaction, the product is extracted with ethyl acetate, acidified with HCl, and purified via recrystallization or silica gel chromatography.

Yield : 30–95%, depending on scale and purification methods.

Alternative Solvent Systems

While DMSO is effective, aqueous ethanol (95%) has been employed for larger-scale reactions. For example, a 100 g-scale reaction in aqueous ethanol (45 mL) and water (15 mL) achieved 58% yield after silica gel purification.

Comparative Analysis of Methodologies

The table below contrasts key parameters from published protocols:

ParameterPatent MethodDegruyter ProtocolIndustrial-Scale
Solvent Aqueous ethanolDMSODMSO
Base K₂CO₃K₂CO₃K₂CO₃
Reaction Time 16 hours3 hours3–16 hours
Temperature 80°C80°C80°C
Yield 30–95%78%58–78%
Scale Up to 100 g7.24 mmol25 mmol

Insights :

  • DMSO accelerates reaction completion (3 hours vs. 16 hours in ethanol).

  • Aqueous ethanol is preferable for large-scale synthesis due to lower cost and ease of handling.

Mechanistic Insights

The cyclization proceeds via a base-mediated [3+2] cycloaddition between the azide and the β-ketoester’s enolate. The mechanism involves:

  • Deprotonation of ethyl acetoacetate by K₂CO₃ to form the enolate.

  • Nucleophilic attack by the azide on the ketoester’s α-carbon, followed by cyclization to form the triazole ring.

  • Acidic work-up protonates the carboxylate, yielding the final carboxylic acid.

Optimization Strategies

Solvent Selection

  • DMSO : Enhances reaction rate but complicates purification due to high boiling point.

  • Aqueous ethanol : Simplifies work-up and is ideal for industrial applications.

Base Stoichiometry

Excess K₂CO₃ (3 equiv) ensures complete enolate formation, minimizing side reactions.

Purification Techniques

  • Silica gel chromatography : Effective for lab-scale purification (hexanes:ethyl acetate = 9:1).

  • Recrystallization : Preferred for large-scale processes, yielding high-purity product .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

  • Reaction with ethanol in the presence of H₂SO₄ yields the corresponding ethyl ester.

  • Coupling reagents like DCC (dicyclohexylcarbodiimide) facilitate ester formation with alcohols or phenols .

Table 1: Esterification Conditions and Yields

SubstrateReagent/ConditionsProductYieldSource
Carboxylic acid derivativeEthanol, H₂SO₄, refluxEthyl ester78%
Carboxylic acid derivativeDCC, DMAP, methanolMethyl ester85%

Formation of Acid Chlorides

The carboxylic acid can be converted to its acid chloride using SOCl₂ or PCl₅, enabling subsequent nucleophilic acyl substitutions :

  • Reaction with SOCl₂ at 60°C produces 1-(1-(pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carbonyl chloride .

  • This intermediate reacts with amines or alcohols to form amides or esters, respectively .

Key Mechanistic Insight : The acid chloride formation proceeds via a two-step mechanism involving protonation of the hydroxyl group followed by nucleophilic attack by chloride .

Coordination with Metal Ions

The triazole’s nitrogen atoms and pyridine’s lone pair enable metal coordination, critical for catalytic or biomedical applications :

  • Cu(I) or Cu(II) ions form stable complexes, enhancing reactivity in click chemistry .

  • Ag(I) coordination modifies electronic properties, as observed in related triazole derivatives .

Table 2: Metal Coordination Studies

Metal IonLigand SiteApplicationReference
Cu(II)Triazole N2, pyridine NCatalytic cycloaddition
Ag(I)Triazole N1, N3Antimicrobial agent development

Nucleophilic Substitution at the Triazole Ring

The triazole ring undergoes regioselective substitutions:

  • Halogenation at the C5 position using NBS (N-bromosuccinimide) under radical conditions .

  • Alkylation with methyl iodide in the presence of K₂CO₃ yields N-alkylated derivatives .

Cycloaddition Reactions

The compound participates in Huisgen 1,3-dipolar cycloaddition with alkynes or nitriles, forming fused heterocycles :

  • Reaction with terminal alkynes under Cu(I) catalysis generates bis-triazole derivatives .

  • Nitrile oxides react to form isoxazoline-linked hybrids .

Example Reaction :
Triazole+HC≡C-RCu(I)Bis-triazole\text{Triazole} + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{Bis-triazole}
Yield: 82–90% .

Biological Activity Modulation via Functionalization

Derivatization of the carboxylic acid group enhances bioactivity:

  • Amidation with primary amines produces analogs with improved anti-inflammatory properties (IC₅₀: 176 µM against P. falciparum) .

  • Ester derivatives show increased bioavailability in pharmacokinetic studies .

Thermal and Oxidative Stability

  • Stable under reflux in polar aprotic solvents (DMF, DMSO) for >12 hours.

  • Decomposes above 250°C, releasing CO₂ and forming pyridine-containing residues.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of pyridine derivatives with azides and subsequent cyclization to form the triazole ring. The compound has been characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography, confirming its molecular structure and spatial arrangement.

Key Synthesis Steps:

  • Formation of the Triazole Ring : The reaction often employs azides derived from pyridine compounds.
  • Carboxylic Acid Functionalization : The introduction of the carboxylic acid group is crucial for enhancing the compound's biological activity.

Biological Activities

The biological applications of 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid have been extensively studied. Notable activities include:

Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, studies have demonstrated its efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant for developing treatments for conditions associated with oxidative damage.

Anticancer Potential : Preliminary studies suggest that derivatives of this triazole compound may possess anticancer properties, inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction.

Applications in Medicinal Chemistry

In medicinal chemistry, 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a versatile scaffold for drug development. Its ability to form complexes with metal ions enhances its utility in designing novel therapeutic agents. Specifically:

Application Area Description
Antimicrobial Agents Development of new antibiotics and antifungals.
Antioxidants Formulation of supplements to combat oxidative stress.
Anticancer Drugs Exploration of cytotoxic effects on cancer cell lines.

Agricultural Applications

The compound also shows promise in agricultural applications as a potential fungicide or herbicide. Its effectiveness against plant pathogens could lead to the development of safer agrochemicals that minimize environmental impact while enhancing crop yields.

Materials Science Applications

In materials science, the unique properties of 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid allow for its incorporation into polymers and coatings. These materials can exhibit enhanced thermal stability and improved mechanical properties.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against various strains using disc diffusion methods. Results indicated that certain concentrations significantly inhibited bacterial growth compared to control groups.
  • Antioxidant Activity Assessment : Another study employed in vitro assays to measure free radical scavenging activity. The results demonstrated a strong correlation between concentration and antioxidant capacity.
  • Cytotoxicity Evaluation : In vitro tests on cancer cell lines revealed that derivatives exhibited dose-dependent cytotoxic effects, suggesting potential as anticancer agents.

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Optimization : The target compound’s ethyl-pyridine linkage may necessitate tailored protecting groups to avoid side reactions during triazole formation .
  • Drug Design : The pyridine-triazole-carboxylic acid triad could serve as a chelating agent in metallodrugs or as a hinge-binding motif in kinase inhibitors.
  • Structural Dynamics : Absence of tautomerism (vs. ) simplifies formulation and storage, critical for industrial applications.

Biological Activity

The compound 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is part of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of pyridine derivatives with azides and subsequent cyclization to form the triazole ring. The molecular structure is characterized by the presence of a pyridine moiety and a carboxylic acid group, which are critical for its biological activity.

Key Synthesis Steps

  • Formation of Triazole Ring : The initial step involves the reaction between a pyridine derivative and an azide under appropriate conditions to form the triazole ring.
  • Carboxylation : The triazole intermediate is then subjected to carboxylation to introduce the carboxylic acid functionality.

Anticancer Properties

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazoles exhibit selective cytotoxic activity against various cancer cell lines. For instance, compounds similar to 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid have shown promising results in inducing apoptosis in Jurkat T-cells through mechanisms involving DNA damage and mitochondrial membrane potential disruption .

Activity Cell Line Mechanism Reference
CytotoxicityJurkat T-cellsDNA fragmentation, apoptosis
AntiproliferativeVarious cancer linesInduction of morphological changes
AntiophidianSnake venom modelsNeutralization of venom effects

Antimicrobial Activity

The triazole scaffold has been associated with antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various triazole derivatives, one compound exhibited activity comparable to doxorubicin against multiple cancer cell lines. The study utilized computer-aided drug design to predict favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for these compounds .

Study 2: Antiophidian Activity

Another investigation focused on the antiophidian properties of triazole derivatives. The study found that specific compounds could neutralize the toxic effects of snake venoms from Bothrops jararaca and Lachesis muta, suggesting a novel therapeutic avenue for treating snake bites .

Q & A

Q. What are the common synthetic routes for preparing 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves azide-alkyne cycloaddition (click chemistry) due to the triazole core. For example, copper-catalyzed reactions between pyridine-derived alkynes and azides are widely used. Ethyl ester intermediates (e.g., ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate) can be hydrolyzed to yield the carboxylic acid derivative . Sodium azide (NaN₃) in DMF at 50°C has been employed as a catalyst for similar triazole syntheses . Post-synthesis purification via recrystallization (ethanol or toluene) is critical to isolate the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR to confirm substitution patterns on the pyridine and triazole rings.
  • FT-IR to identify carboxylic acid (-COOH) and triazole (C-N) functional groups.
  • X-ray crystallography for resolving crystal packing and stereochemistry, as demonstrated in studies of analogous triazole-pyridine hybrids .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How should researchers handle stability concerns during experiments?

Store the compound at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or humidity, as the carboxylic acid group is prone to degradation . Pre-experiment purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Reaction path search methods (e.g., density functional theory, DFT) can predict energetically favorable pathways for azide-alkyne cycloaddition. For instance, ICReDD integrates quantum calculations with experimental data to narrow down optimal conditions (e.g., solvent, temperature) and reduce trial-and-error approaches . Computational tools like Gaussian or ORCA can model transition states and regioselectivity in triazole formation .

Q. What strategies address discrepancies in reported biological activities of this compound?

  • Positional isomerism analysis : Ensure the pyridin-3-yl group is correctly attached, as meta-substitution (vs. para) alters electronic properties and binding affinity .
  • Purity validation : Use chromatography (HPLC, TLC) to rule out byproducts like unreacted esters or azides .
  • Dose-response studies : Replicate assays across multiple cell lines or enzymatic systems to confirm activity trends .

Q. How can reaction fundamentals inform reactor design for scaled-up synthesis?

  • Continuous-flow reactors minimize side reactions by controlling residence time and temperature .
  • Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently, reducing solvent waste . Kinetic studies under varying pressures and temperatures are critical for process optimization .

Methodological Considerations

Q. What experimental design principles apply to structure-activity relationship (SAR) studies?

  • Scaffold diversification : Introduce substituents (e.g., halogens, methyl groups) at the pyridine or triazole positions to assess electronic and steric effects .
  • Biological assay standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) to contextualize activity data .

Q. How should researchers validate the compound’s role in coordination chemistry?

  • UV-Vis and EPR spectroscopy to monitor metal-ligand interactions (e.g., with Cu²⁺ or Zn²⁺) .
  • Single-crystal X-ray diffraction to confirm chelation geometry, as seen in analogous triazole-metal complexes .

Q. What are the best practices for ecological toxicity assessment?

  • Microtox® assays using Vibrio fischeri to measure acute aquatic toxicity .
  • Degradation studies : Simulate environmental conditions (pH, UV exposure) to track breakdown products via LC-MS .

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